[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-4-hydroxy-3'-(trifluoromethyl)-
Description
The compound [1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-4-hydroxy-3'-(trifluoromethyl)- is a substituted biphenyl derivative characterized by:
- Biphenyl backbone: Two aromatic rings connected by a single bond.
- Substituents: 4'-Chloro (Cl): Electron-withdrawing group at the para position of the second ring. 3'-Trifluoromethyl (CF₃): Strong electron-withdrawing group at the meta position of the second ring. 4-Hydroxy (OH): Polar hydroxyl group at the para position of the first ring.
Molecular Formula: C₁₄H₈ClF₃O₃
Molecular Weight: 316.67 g/mol
CAS Number: Related to 926234-95-9 (structural isomer) .
This compound is likely used as an intermediate in pharmaceuticals or materials science due to its multifunctional substituents, which influence reactivity and physicochemical properties.
Properties
IUPAC Name |
5-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O3/c15-11-3-1-8(6-10(11)14(16,17)18)7-2-4-12(19)9(5-7)13(20)21/h1-6,19H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQWFUKEPPMDIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629604 | |
| Record name | 4'-Chloro-4-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893638-10-3 | |
| Record name | 4'-Chloro-4-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-carboxylic acid, 4’-chloro-4-hydroxy-3’-(trifluoromethyl)- typically involves multiple steps, starting from commercially available biphenyl derivatives. One common approach is the nucleophilic aromatic substitution reaction, where a suitable biphenyl precursor undergoes substitution reactions to introduce the chloro, hydroxy, and trifluoromethyl groups .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. For example, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling can be employed to form the biphenyl core, followed by selective functionalization to introduce the desired substituents .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The chloro group can undergo nucleophilic substitution to introduce various functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis .
Biology
In biological research, derivatives of this compound are studied for their potential biological activities , including antimicrobial and anti-inflammatory properties .
Medicine
In medicine, this compound and its derivatives are explored for their pharmacological potential , particularly in the development of new drugs targeting specific pathways .
Industry
In the industrial sector, this compound is used in the production of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-3-carboxylic acid, 4’-chloro-4-hydroxy-3’-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The hydroxy group can form hydrogen bonds with biological targets, while the chloro group can participate in halogen bonding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Classification
Key structural analogs differ in substituent types, positions, and functional groups (Table 1):
Table 1: Structural Comparison of Biphenyl Carboxylic Acid Derivatives
Physicochemical and Functional Differences
A. Acidity
- The target compound exhibits strong acidity due to electron-withdrawing Cl and CF₃ groups, which stabilize the deprotonated carboxylate .
- 3′-Methyl analog (CAS 5728-33-6) has lower acidity due to the electron-donating methyl group .
B. Solubility
- The 4-hydroxy substituent increases polarity and aqueous solubility compared to non-hydroxylated analogs (e.g., 4-Fluoro-4'-(trifluoromethyl)-).
- Trifluoromethoxy derivatives (e.g., 926250-04-6) show moderate solubility in organic solvents due to balanced polarity .
C. Electronic Effects
Research Findings and Data
Table 2: Key Research Observations
Biological Activity
[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-4-hydroxy-3'-(trifluoromethyl)- (CAS No. 893638-10-3) is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its significance in pharmacology and medicinal chemistry.
The molecular formula of this compound is C14H8ClF3O3, with a molecular weight of 316.66 g/mol. It contains a biphenyl structure with multiple functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H8ClF3O3 |
| Molecular Weight | 316.66 g/mol |
| CAS Number | 893638-10-3 |
| PubChem ID | 23005094 |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study on related biphenyl derivatives demonstrated their effectiveness against various bacterial strains, suggesting that [1,1'-Biphenyl]-3-carboxylic acid derivatives could also possess similar activities due to structural similarities.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. A related study highlighted the importance of trifluoromethyl groups in enhancing the cytotoxicity of biphenyl derivatives against cancer cell lines. The presence of the chloro and hydroxy groups may also contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways.
The proposed mechanism for the biological activity involves:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells, which is crucial for effective cancer therapy.
Case Studies
- Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of biphenyl derivatives, revealing that modifications at the carboxylic acid position significantly enhanced activity against Gram-positive bacteria.
- Anticancer Research : Another notable research effort focused on the synthesis and evaluation of biphenyl derivatives for their anticancer properties. The study found that modifications at specific positions on the biphenyl ring could lead to increased selectivity and potency against various cancer cell lines.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of [1,1'-Biphenyl]-3-carboxylic acid derivatives. Key findings include:
- Substitution Patterns : The position and type of substituents (e.g., chloro, trifluoromethyl) significantly affect the compound's potency and selectivity.
- Lipophilicity : The introduction of hydrophobic groups enhances membrane permeability, which is vital for cellular uptake.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
